molecular formula C14H9BrCl2O2 B2663174 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443292-21-5

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B2663174
CAS No.: 443292-21-5
M. Wt: 360.03
InChI Key: FEHSHLRQJUXIIR-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a bromine atom at position 3 and a 2,4-dichlorobenzyl ether group at position 4. Its molecular formula is C₁₄H₉BrCl₂O₂, with a molecular weight of 364.49 g/mol. Key spectroscopic features include a strong C=O stretching vibration (~1690 cm⁻¹ in IR) and a singlet for the aldehyde proton at ~9.93 ppm in ¹H NMR .

Properties

IUPAC Name

3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-12-5-9(7-18)1-4-14(12)19-8-10-2-3-11(16)6-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHSHLRQJUXIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde exhibits antimicrobial activity. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival. Similar compounds have been documented to possess such properties, suggesting a promising avenue for further research into its efficacy against resistant bacterial strains.

Anticancer Activity

Research has highlighted the potential of this compound in anticancer applications. Its structural features may allow it to interfere with cellular signaling pathways or induce apoptosis in cancer cells. Analogous compounds have demonstrated significant activity against various cancer types, indicating that this compound could serve as a lead compound for new anticancer therapies.

Organic Synthesis Applications

The unique combination of functional groups in this compound facilitates diverse reactivity patterns. It can be utilized as a precursor in the synthesis of more complex organic molecules. The following applications are notable:

  • Synthesis of Benzylamine Derivatives : The compound can be transformed into various benzylamine derivatives through reductive amination processes, which are valuable in pharmaceutical development .
  • Building Block for Drug Development : Its structural characteristics make it an attractive building block for synthesizing novel drug candidates targeting different biological pathways.

Study on Antimicrobial Activity

A study evaluating similar aromatic aldehydes found that compounds with halogen substituents often exhibited enhanced antimicrobial properties due to increased lipophilicity and reactivity towards microbial targets. This suggests that this compound may similarly enhance antimicrobial efficacy.

Anticancer Research

In a comparative analysis of various benzaldehyde derivatives, compounds exhibiting similar structural motifs showed promising results in inhibiting cancer cell proliferation in vitro. For instance, one study reported that halogenated benzaldehydes significantly affected cell cycle progression and induced apoptosis in multiple cancer cell lines . These findings support the hypothesis that this compound could be further explored for its anticancer potential.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The compound’s reactivity and properties are influenced by the positions of bromine, chlorine, and the benzyl ether group. Comparisons with analogs include:

Compound Name Substituents Molecular Formula Key Data (Yield, m/z) References
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde Bromine at position 5; benzyl ether at position 2 C₁₄H₉BrCl₂O₂ Purity: 95%
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde Hydroxyl at position 2; no bromine C₁₄H₁₀Cl₂O₃ Yield: 50.4%; m/z: 295.0 [M+H]⁺
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde Methoxy at position 5; 4-chlorobenzyl instead of 2,4-dichlorobenzyl C₁₅H₁₂BrClO₃ CAS: 345983-02-0
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Ethoxy at position 5; 2-fluorobenzyl instead of 2,4-dichlorobenzyl C₁₆H₁₃BrFO₃ CAS: 384857-24-3

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) at position 3 increases electrophilicity of the aldehyde group compared to hydroxyl-substituted analogs (e.g., compound in ).
  • Synthetic Yields : Yields for dichlorobenzyl-containing compounds range from 44.2% to 50.4% in optimized protocols , while brominated analogs (e.g., QZ-0874) achieve 95% purity but are synthesized via undisclosed methods .
Spectroscopic and Physical Properties
  • IR Spectroscopy: The C=O stretch in 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (1691.5 cm⁻¹) is comparable to analogs like 3-bromo-4-(2,4-dibromophenoxy)benzaldehyde (1691.5 cm⁻¹) , but shifts occur with electron-donating groups (e.g., methoxy in lowers C=O frequency).
  • ¹H NMR: The aldehyde proton (δ ~9.93 ppm) is consistent across brominated benzaldehydes , whereas hydroxyl-substituted analogs show downfield shifts for phenolic -OH (δ ~10–12 ppm) .

Biological Activity

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁BrCl₂O, with a molar mass of 390.06 g/mol. The compound features a bromine atom, two chlorine atoms, and an aldehyde group, which contribute to its unique chemical reactivity and potential biological activity.

Property Value
Molecular FormulaC₁₅H₁₁BrCl₂O
Molar Mass390.06 g/mol
Functional GroupsBromine, Chlorine, Aldehyde

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that its mechanism may involve:

  • Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell death.
  • Inhibition of essential enzymes : Targeting metabolic pathways critical for bacterial survival.

In vitro studies have shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It is believed to exert its effects through:

  • Interference with cellular signaling pathways : This can disrupt the proliferation of cancer cells.
  • Induction of apoptosis : Promoting programmed cell death in malignant cells.

Case studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, suggesting its potential therapeutic applications in oncology.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets such as:

  • Enzymes involved in metabolic processes
  • Receptors that regulate cell growth and apoptosis

Further biochemical studies are required to elucidate these pathways and confirm the compound's efficacy in clinical settings .

Case Studies

  • Antimicrobial Efficacy : In a study assessing various derivatives of benzaldehyde compounds, this compound showed comparable antimicrobial activity to established antibiotics against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : A recent study revealed that this compound exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin when tested on A-431 skin cancer cells .

Comparative Analysis with Similar Compounds

Compound Name Activity Unique Attributes
3-Bromo-4-methoxybenzaldehydeModerate antibacterial activityLacks dichlorobenzyl group
3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehydeAntifungal propertiesContains chloro group
3-Chloro-4-(2-fluorobenzyl)oxy-benzaldehydeVariable biological activityContains fluorine instead of bromine

This table highlights the distinct biological profiles of related compounds and emphasizes the unique potential of this compound in drug development.

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